molecular formula C15H11FN6OS B287742 5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287742
M. Wt: 342.4 g/mol
InChI Key: BWZTWUFSQZLTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "compound X" and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

Compound X works by inhibiting the activity of certain enzymes, specifically protein kinases, which play a crucial role in cell growth and proliferation. By inhibiting these enzymes, compound X can prevent the growth and division of cancer cells and induce apoptosis. In addition, compound X has been found to have anti-inflammatory effects, which can further contribute to its potential use in various research applications.
Biochemical and Physiological Effects:
Compound X has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, compound X has been found to have anti-inflammatory effects, as mentioned earlier. Furthermore, compound X has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its unique structure and mechanism of action, which can potentially lead to the discovery of new drugs and treatments. However, one limitation of using compound X is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving compound X. One area of research could focus on further exploring its potential as a cancer treatment, particularly in combination with other drugs. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, research could be conducted to explore the potential of modifying the structure of compound X to improve its solubility and potency.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-4-methylthiopyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 4-fluorophenol. The final product is obtained by reacting the intermediate with 1H-pyrazole-4-carbonitrile.

Scientific Research Applications

Compound X has been found to have potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. Several studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurobiology, compound X has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, compound X has been found to have potential as a lead compound in drug discovery due to its unique structure and mechanism of action.

properties

Product Name

5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C15H11FN6OS

Molecular Weight

342.4 g/mol

IUPAC Name

5-amino-1-[6-(4-fluorophenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C15H11FN6OS/c1-24-15-20-12(22-14(18)9(7-17)8-19-22)6-13(21-15)23-11-4-2-10(16)3-5-11/h2-6,8H,18H2,1H3

InChI Key

BWZTWUFSQZLTGI-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)N3C(=C(C=N3)C#N)N

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)N3C(=C(C=N3)C#N)N

Origin of Product

United States

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